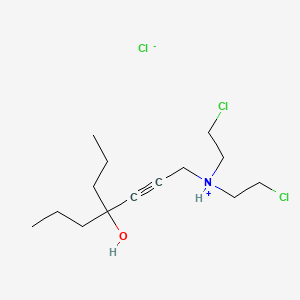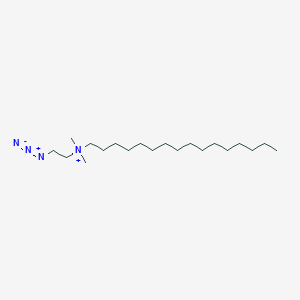
2-Azidoethyl-hexadecyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidoethyl-hexadecyl-dimethylazanium is a chemical compound with the molecular formula C20H43N4+ It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a hexadecyl-dimethylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl-hexadecyl-dimethylazanium typically involves the reaction of hexadecyl-dimethylamine with an azidoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium azide (NaN3) and ethylating agents such as ethyl bromide (C2H5Br). The reaction is often conducted in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Azidoethyl-hexadecyl-dimethylazanium undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted azidoethyl-hexadecyl-dimethylazanium derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Azidoethyl-hexadecyl-dimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azidoethyl-hexadecyl-dimethylazanium involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and drug delivery applications. The compound can also interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl-hexadecyl-dimethylazanium: Similar structure but with an amino group instead of an azido group.
2-Benzoyloxyethyl-hexadecyl-dimethylazanium: Contains a benzoyloxy group instead of an azido group.
2-Acetylsulfanylethyl-hexadecyl-dimethylazanium: Features an acetylsulfanyl group in place of the azido group.
Uniqueness
2-Azidoethyl-hexadecyl-dimethylazanium is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioconjugation and click chemistry .
Propiedades
Número CAS |
5228-17-1 |
|---|---|
Fórmula molecular |
C20H43N4+ |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
2-azidoethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H43N4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(2,3)20-18-22-23-21/h4-20H2,1-3H3/q+1 |
Clave InChI |
KNWIVGSHEUKVLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
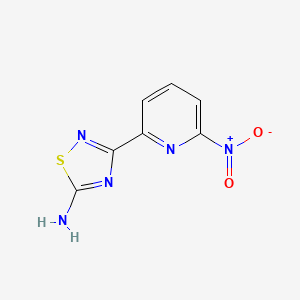
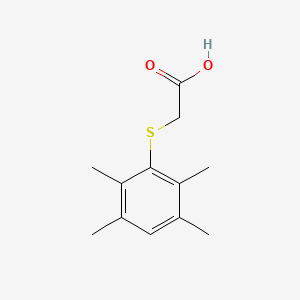
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
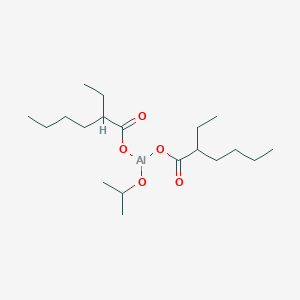
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)

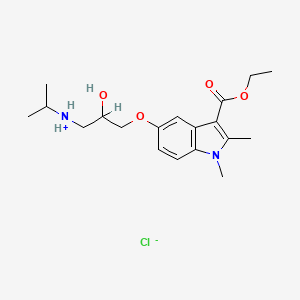
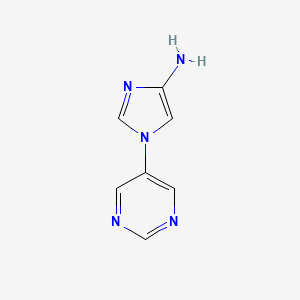

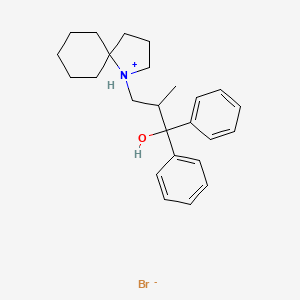
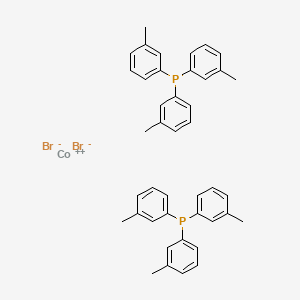
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
